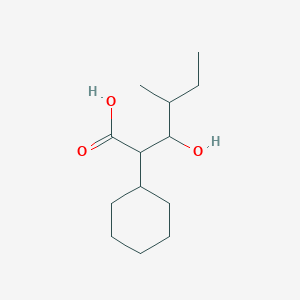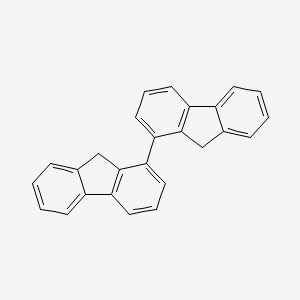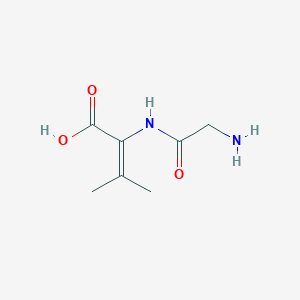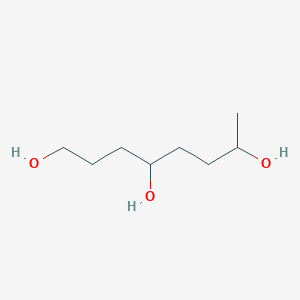
Hexyl 9h-xanthen-9-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 9h-xanthen-9-ylcarbamate is a chemical compound known for its unique structure and properties. It is a derivative of xanthene, a tricyclic aromatic compound, and is used in various scientific and industrial applications. The compound’s structure includes a hexyl group attached to the xanthene core via a carbamate linkage, which imparts specific chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 9h-xanthen-9-ylcarbamate typically involves the reaction of 9H-xanthen-9-ol with hexyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage. The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: Hexyl 9h-xanthen-9-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the xanthene core.
Reduction: Reduced forms of the carbamate group.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexyl 9h-xanthen-9-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s inherent fluorescence properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems where the carbamate linkage can be hydrolyzed to release active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Hexyl 9h-xanthen-9-ylcarbamate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, affecting transcription and replication processes. The carbamate group can undergo hydrolysis, releasing active intermediates that can interact with various biological pathways. These interactions can lead to changes in cellular functions and have potential therapeutic implications.
Vergleich Mit ähnlichen Verbindungen
Hexyl 9h-xanthen-9-ylcarbamate can be compared with other xanthene derivatives such as:
- Ethyl 9H-xanthen-9-ylcarbamate
- Methyl 9H-xanthen-9-ylcarbamate
- 9H-xanthen-9-one
Uniqueness: this compound is unique due to the presence of the hexyl group, which imparts specific hydrophobic properties and influences its solubility and reactivity. This makes it distinct from other xanthene derivatives, which may have different alkyl or aryl groups attached.
Eigenschaften
CAS-Nummer |
6320-58-7 |
|---|---|
Molekularformel |
C20H23NO3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
hexyl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C20H23NO3/c1-2-3-4-9-14-23-20(22)21-19-15-10-5-7-12-17(15)24-18-13-8-6-11-16(18)19/h5-8,10-13,19H,2-4,9,14H2,1H3,(H,21,22) |
InChI-Schlüssel |
FIEYMFNFBGHMEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


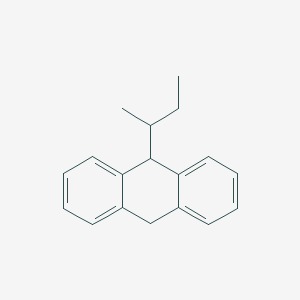
![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)

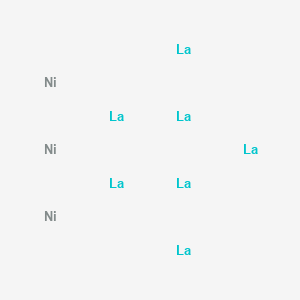
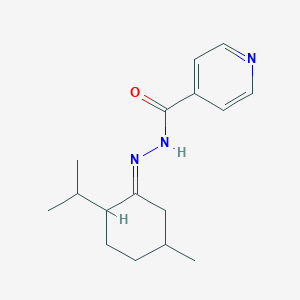
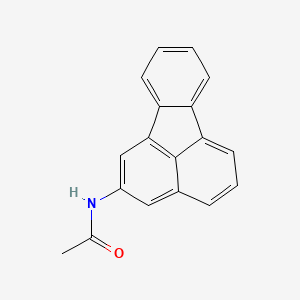
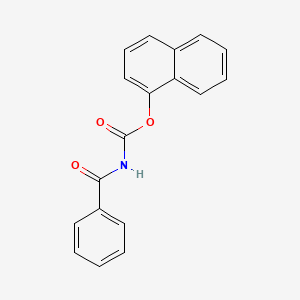
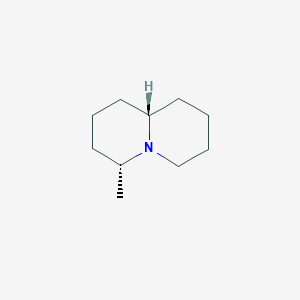
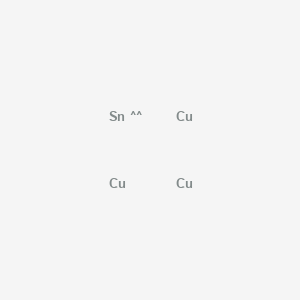
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)
